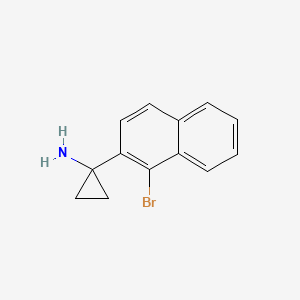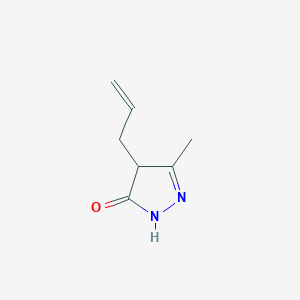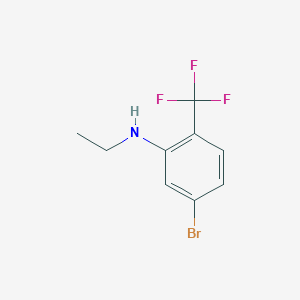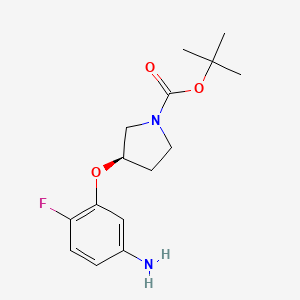
Methyl 2-allylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-allylnicotinate is an organic compound belonging to the class of nicotinates It is characterized by the presence of a methyl ester group attached to the nicotinic acid structure, with an allyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-allylnicotinate typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst. The allyl group is introduced through an allylation reaction, which can be achieved using allyl bromide and a base such as sodium hydride. The reaction conditions often require refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purity of the final product is ensured through distillation and recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-allylnicotinate undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Sodium hydride (NaH) and allyl bromide for allylation.
Major Products:
Oxidation: Epoxides and aldehydes.
Reduction: Alcohols.
Substitution: Various allylated derivatives.
Applications De Recherche Scientifique
Methyl 2-allylnicotinate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with nicotinic receptors.
Medicine: Explored for its vasodilatory properties, which could be beneficial in treating conditions like hypertension.
Industry: Utilized in the formulation of topical creams and sprays for pain relief due to its rubefacient properties.
Mécanisme D'action
The mechanism of action of Methyl 2-allylnicotinate involves its interaction with nicotinic receptors. Upon topical application, it induces vasodilation by promoting the release of prostaglandin D2, which increases blood flow to the area. This action is beneficial in relieving muscle and joint pain.
Comparaison Avec Des Composés Similaires
Methyl nicotinate: Shares the nicotinic acid structure but lacks the allyl group.
Ethyl nicotinate: Similar ester but with an ethyl group instead of a methyl group.
Nicotinic acid: The parent compound without esterification.
Uniqueness: Methyl 2-allylnicotinate is unique due to the presence of both the methyl ester and allyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The allyl group enhances its ability to undergo specific chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
methyl 2-prop-2-enylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-3-5-9-8(10(12)13-2)6-4-7-11-9/h3-4,6-7H,1,5H2,2H3 |
Clé InChI |
CZQUTPNZOFFZJY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N=CC=C1)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Pyrano[2,3-c]pyrazole-5-carbonitrile, 3,6-diamino-1,4-dihydro-4-phenyl-](/img/structure/B12082165.png)



![2-[2-(4-Chlorophenoxy)ethoxy]acetic acid](/img/structure/B12082172.png)



![7-Bromo-1-propyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12082206.png)
![4-Methyl-1-[2-[1-(3-methylphenylsulfonyl)pyrrolidin-2(r)-yl]ethyl]piperidine](/img/structure/B12082219.png)
